molecular formula C9H16O B1266662 2,4,4-Trimethylcyclohexanone CAS No. 2230-70-8

2,4,4-Trimethylcyclohexanone

Cat. No. B1266662
CAS RN: 2230-70-8
M. Wt: 140.22 g/mol
InChI Key: JEANOXXXGPLTOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2,2,6-trimethylcyclohexanone, has been explored through methods involving electron diffraction combined with vibrational and conformational calculations to determine molecular structures and synthesis pathways. For example, a study on 2,2,6-trimethylcyclohexanone utilized electron diffraction in the vapor phase alongside auxiliary vibrational and conformational calculations to identify five local conformational energy minima, indicating the compound's structural versatility and potential synthetic routes (Askari, Schäfer, & Seip, 1976). Similarly, enzymatic asymmetric reduction has been applied to synthesize chiral compounds starting from closely related structures, showcasing the potential for creating complex, optically active molecules through biocatalysis (Wada et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4,4-Trimethylcyclohexanone, such as 2,2,6-trimethylcyclohexanone, has been extensively studied. Investigations into its molecular structure have shown that at certain temperatures, vapors of the compound contain essentially one conformer in a chair form with methyl-substituents in equatorial positions, highlighting the significance of temperature on the conformer distribution and stability of such molecules (Askari, Schäfer, & Seip, 1976).

Chemical Reactions and Properties

Research has shown that compounds with structural similarities to 2,4,4-Trimethylcyclohexanone undergo various chemical reactions, offering insights into possible reactions and properties. For instance, the study of the Diels-Alder reactions with cyclohexadienones provides valuable information on the synthetic versatility and reactivity of these compounds, suggesting similar potential reactivities for 2,4,4-Trimethylcyclohexanone (Lin et al., 2004).

Physical Properties Analysis

The physical properties of compounds structurally related to 2,4,4-Trimethylcyclohexanone, such as their conformational energy minima and molecular mechanics, have been studied to understand better their stability and structure-function relationships. These studies help predict the behavior of 2,4,4-Trimethylcyclohexanone under various conditions, providing a basis for its application in synthetic pathways and material science (Askari, Schäfer, & Seip, 1976).

Chemical Properties Analysis

The chemical properties of similar compounds, including their reactivity in specific chemical reactions and the formation of chiral molecules through enzymatic processes, indicate the potential for 2,4,4-Trimethylcyclohexanone to participate in a wide range of chemical transformations. This versatility is essential for its use in synthetic chemistry and the development of new chemical processes (Wada et al., 2003).

Scientific Research Applications

Renewable High-Density Fuel Synthesis

2,4,4-Trimethylcyclohexanone, derived from hemicellulose, plays a role in synthesizing renewable high-density fuel. This fuel, characterized by a significant carbon yield and advantageous properties like a high density of 0.858 g/mL and a low freezing point, is a potential candidate for rocket propulsion when blended with conventional fuels (Wang et al., 2017).

Pharmaceutical Intermediates and Organic Solvents

2,4,4-Trimethylcyclohexanone is a vital intermediate in pharmaceutical manufacturing. Its production involves the selective hydrogenation of isophorone, a process studied over various catalysts. This research highlights the potential for cost reduction in pharmaceutical production and diverse applications in organic chemistry (Xu et al., 2021).

Enzymatic Synthesis in Chiral Compounds

The compound is used in a two-step enzymatic asymmetric reduction to produce chiral compounds, which are significant in pharmaceuticals. This process, utilizing specific enzymes, yields chiral compounds with high enantiomeric excess, demonstrating an innovative method for synthesizing complex chiral structures (Wada et al., 2003).

Dye Production

In the textile industry, 2,4,4-Trimethylcyclohexanone is used in the synthesis of novel disperse dyes. This application involves creating various derivatives that exhibit promising dyeing performance on polyester fabrics, demonstrating its versatility in material science (Naik & Halkar, 2005).

Catalytic Oxidation for Polymer Synthesis

This compound plays a role in the catalytic oxidation processes to produce long-chain dicarboxylic acids, which are crucial in polymer synthesis. The research explores the optimization of selectivity and activity in producing these acids, which are integral to the manufacturing of various polymers (Gauthard et al., 2005).

properties

IUPAC Name

2,4,4-trimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7-6-9(2,3)5-4-8(7)10/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEANOXXXGPLTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870948
Record name Cyclohexanone, 2,4,4-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4-Trimethylcyclohexanone

CAS RN

2230-70-8
Record name 2,4,4-Trimethylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2230-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2,4,4-trimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 2,4,4-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanone, 2,4,4-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4-trimethylcyclohexan-1-one
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Synthesis routes and methods

Procedure details

When working like indicated above, but replacing 2-ethyl-4,4-dimethyl-cyclohexane-1,3-dione by the appropriate compound of formula (II), namely 2,4,4-trimethyl-cyclohexane-1,3-dione (prepared as described in DE 3,112,056), 2,4,4-trimethyl-1-cyclohexanone was obtained and showed the following analytical data:
Name
2-ethyl-4,4-dimethyl-cyclohexane-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4,4-Trimethylcyclohexanone
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2,4,4-Trimethylcyclohexanone
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2,4,4-Trimethylcyclohexanone
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2,4,4-Trimethylcyclohexanone
Reactant of Route 5
2,4,4-Trimethylcyclohexanone
Reactant of Route 6
2,4,4-Trimethylcyclohexanone

Citations

For This Compound
53
Citations
G Topcu, Z Aydogmus, S Imre, AC Gören… - Journal of Natural …, 2003 - ACS Publications
Four new sesquiterpenes, (8R*)-8-bromo-10-epi-β-snyderol (1), (8S*)-8-bromo-β-snyderol (2), 5-bromo-3-(3‘-hydroxy-3‘-methylpent-4‘-enylidene)-2,4,4-trimethylcyclohexanone (3), and …
Number of citations: 107 pubs.acs.org
HA Smith, BJL Huff, WJ Powers III… - The Journal of Organic …, 1967 - ACS Publications
The lithium-liquid ammonia reduction and reduction-methylation of several,/3-unsaturated cyclohexenone derivatives having hydrogen or methyl substitution at the ß position havebeen …
Number of citations: 46 pubs.acs.org
G Cruciani, P Margaretha - Journal of fluorine chemistry, 1987 - Elsevier
The photochemical behaviour of the title compound, newly synthesized in four steps from 4,4-dimethylcyclohexanone, is compared to that of 4,4-dimethyl- and 4,4,6-trimethyl-2-…
Number of citations: 8 www.sciencedirect.com
DC Wigfield, S Feiner, DJ Phelps - The Journal of Organic …, 1975 - ACS Publications
References and Notes (1)(a) For a discussion and leading references, see. 0. House,“Modern Synthetic Reactions", WA Benjamin, New York, NY, 1972, pp 89-96.(b) As an Illustrationof …
Number of citations: 16 pubs.acs.org
FG Bordwell, KM Wellman - The Journal of Organic Chemistry, 1963 - ACS Publications
2-Bromo-4, 4-dimethylcyclohex-2-enone was observed to be the majorproduct formed in the dehydrobromination of cfs-2, 6-dibromo-4, 4-dimethylcyclohexanone by quinoline. This …
Number of citations: 73 pubs.acs.org
HE UNGNADE, AD McLAREN - The Journal of Organic Chemistry, 1945 - ACS Publications
H), on the other hand, gave an equally small yield of iodoform and adipic acid. In view of the low yields of iodoform, 6-amino-3, 5-dimethylheptanoic acid was first converted to the 6-keto …
Number of citations: 40 pubs.acs.org
S Inayama - Pharmaceutical Bulletin, 1956 - jstage.jst.go.jp
The infrared and ultraviolet absorption spectra of several mono-and bicyclic α-bromo-, α, β-, and α, β: α'β'-conjugated ketones were investigated. The conformation of bromine atom in α-…
Number of citations: 9 www.jstage.jst.go.jp
LE Hightower, LR Glasgow, K Stone… - The Journal of …, 1970 - ACS Publications
The lithium-liquid ammonia reduction and reduction-methylation of 3-buten-2-one derivatives írans-4-phen-yl-3-buten-2-one (la), 3-methyl-4-phenyl-3-buten-2-one (lb), and 4-methyl-3-…
Number of citations: 26 pubs.acs.org
RP Vignes - The Journal of Organic Chemistry, 1974 - ACS Publications
2, 4, 4-Trimethylcyclohexanone12 was prepared by the general procedure of Ritchie and Taylor: 11 yield 79%; bp 76-77 (15 mm); 22> 1.4481; ir 1718 (C= 0), 1390, 1370 cm-1 (gem-…
Number of citations: 14 pubs.acs.org
JC Gilbert, U Weerasooriya - The Journal of Organic Chemistry, 1983 - ACS Publications
Reaction of aliphatic ketones with dimethyl (diazomethyl) phosphonate (5, R= CH3) in the presence of alcohols and amines afforded enol ethers and enamines, respectively, of the next …
Number of citations: 56 pubs.acs.org

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